Cas no 62514-90-3 (2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione)

2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione
- CTK2F9123
- AC1L5Q33
- NSC78723
- diethyl[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]phosphonate
- AR-1I5083
- AC1Q6SU2
- [2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)ethyl]phosphonic acid diethyl ester
- AG-J-53123
- Pht-Aep(OEt)2
- diethyl 2-(1,3-dioxoisoindolin-2-yl)ethylphosphonate
- NSC 78723
- Diethyl [2-(1,3-Dioxo-2-isoindolinyl)ethyl]phosphonate
- AC6492
- MFCD11110597
- IQYFOIPYVGDPHE-UHFFFAOYSA-N
- DIETHYL 2-(1,3-DIOXOISOINDOL-2-YL)ETHYLPHOSPHONATE
- 62514-90-3
- A923007
- SY233149
- Diethyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)phosphonate
- SCHEMBL2578105
- diethyl phthalimidoethylphosphonate
- DTXSID60291851
- NSC-78723
- Phosphonicacid,P-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-,diethylester
-
- MDL: MFCD11110597
- インチ: InChI=1S/C14H18NO5P/c1-3-19-21(18,20-4-2)10-9-15-13(16)11-7-5-6-8-12(11)14(15)17/h5-8H,3-4,9-10H2,1-2H3
- InChIKey: IQYFOIPYVGDPHE-UHFFFAOYSA-N
- ほほえんだ: CCOP(=O)(CCN1C(=O)C2=CC=CC=C2C1=O)OCC
計算された属性
- せいみつぶんしりょう: 311.09234
- どういたいしつりょう: 311.09225967g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 419
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 72.9Ų
じっけんとくせい
- 密度みつど: 1.280±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.9 g/l)(25ºC)、
- PSA: 72.91
2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739389-5g |
Diethyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)phosphonate |
62514-90-3 | 98% | 5g |
¥6324.00 | 2024-05-06 | |
eNovation Chemicals LLC | D778672-5g |
Diethyl [2-(1,3-Dioxo-2-isoindolinyl)ethyl]phosphonate |
62514-90-3 | 95% | 5g |
$760 | 2025-02-28 | |
eNovation Chemicals LLC | D778672-5g |
Diethyl [2-(1,3-Dioxo-2-isoindolinyl)ethyl]phosphonate |
62514-90-3 | 95% | 5g |
$760 | 2024-07-20 | |
eNovation Chemicals LLC | D778672-5g |
Diethyl [2-(1,3-Dioxo-2-isoindolinyl)ethyl]phosphonate |
62514-90-3 | 95% | 5g |
$760 | 2025-02-19 |
2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione 関連文献
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
2-(2-diethoxyphosphorylethyl)isoindole-1,3-dioneに関する追加情報
Introduction to 2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione (CAS No: 62514-90-3)
2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione, identified by the Chemical Abstracts Service Number (CAS No) 62514-90-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of isoindole derivatives, characterized by a unique structural framework that includes a phosphorylated ethyl side chain. The presence of both diethoxyphosphoryl and isoindole moieties imparts distinct chemical properties, making it a valuable intermediate in the development of novel therapeutic agents.
The isoindole-1,3-dione core structure is a heterocyclic compound featuring a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This framework is known for its stability and reactivity, which can be modulated by functionalization at various positions. In 2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione, the ethyl group attached to the isoindole ring is further modified by the introduction of diethoxyphosphoryl groups. This modification enhances the compound's versatility, enabling its participation in diverse chemical transformations such as phosphorylation, esterification, and coupling reactions.
The diethoxyphosphorylethyl moiety is particularly noteworthy due to its role as a phosphorylating agent. Phosphorylated compounds are widely employed in medicinal chemistry due to their ability to modulate enzyme activity, signal transduction pathways, and metabolic processes. The diethoxyphosphoryl group provides stability while allowing for selective interactions with biological targets. This makes 2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione a promising candidate for further derivatization into pharmacologically active molecules.
Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have been leveraged to construct the complex isoindole core with high precision. Additionally, modern computational chemistry tools have been instrumental in predicting the reactivity and conformational preferences of this molecule, aiding in the design of optimized synthetic routes.
In the realm of pharmaceutical research, 2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione has been explored as a precursor for various bioactive scaffolds. Its structural features make it amenable to further functionalization, allowing researchers to tailor properties such as solubility, bioavailability, and target specificity. For instance, modifications at the phosphoryl group can yield esters or amides that interact with specific enzymes or receptors. Similarly, alterations at the isoindole ring can introduce additional pharmacophores or enhance binding affinity.
One particularly intriguing application lies in its potential use as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling and are implicated in numerous diseases, including cancer. By incorporating the phosphorylating group into a kinase inhibitor scaffold derived from 2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione, researchers can design molecules that mimic or interfere with natural phosphorylation events, thereby disrupting aberrant signaling pathways.
Another area of interest is its utility in developing antiviral agents. The ability of phosphorylated compounds to interfere with viral replication cycles has been well-documented. The unique structural motif of 2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione may facilitate interactions with viral enzymes or proteins critical for infection and propagation. Preliminary studies suggest that derivatives of this compound exhibit inhibitory activity against certain viral strains when incorporated into targeted drug candidates.
The compound's potential extends beyond therapeutic applications; it also holds promise in agrochemical research. Phosphorylated derivatives are known to exhibit herbicidal or fungicidal properties by disrupting essential metabolic pathways in plants or fungi. By leveraging the structural diversity offered by 2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione, chemists can develop novel agrochemicals with improved efficacy and environmental safety profiles.
From a synthetic chemistry perspective, 2-(2-diethoxyphosphorylethyl)isoindole-1,3-dione serves as an excellent model for exploring new reaction pathways and methodologies. Its complex architecture challenges chemists to develop innovative strategies for constructing heterocyclic systems while maintaining functional group integrity. Such efforts contribute to the broader advancement of organic synthesis techniques and expand the toolkit available for drug discovery。
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